Inecalcitol - 163217-09-2

Inecalcitol

Catalog Number: EVT-271042
CAS Number: 163217-09-2
Molecular Formula: C26H40O3
Molecular Weight: 400.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Inecalcitol is an analog of calcitriol and a vitamin D3 receptor (VDR) agonist, with potential antineoplastic activity. Upon administration, inecalcitol targets and binds to VDR. This activates VDR and VDR-mediated signal transduction pathways. This modulates the VDR-mediated expression of certain genes, including the expression of anti-cancer genes, enhances cellular differentiation, induces tumor cell apoptosis and inhibits tumor cell growth. VDR plays a central role in calcium homeostasis and in the growth of certain cancer cells.
Source and Classification

Inecalcitol, also known as TX522, is classified as a vitamin D analog. It was developed to leverage the beneficial properties of vitamin D while reducing the side effects associated with high doses of natural vitamin D compounds. The compound is synthesized in laboratories and has been utilized in various preclinical and clinical studies focusing on its efficacy against different types of cancer, including prostate and breast cancers .

Synthesis Analysis

Methods and Technical Details

The synthesis of inecalcitol involves several key steps that modify the structure of natural vitamin D to enhance its pharmacological properties. The process typically includes:

  1. Starting Materials: The synthesis begins with precursors derived from cholesterol or other sterols.
  2. Functionalization: Specific functional groups are introduced to alter the biological activity of the compound. This may involve reactions such as hydroxylation or alkylation.
  3. Purification: After synthesis, inecalcitol is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of any impurities and by-products .

The synthesis pathway can be complex, often requiring careful control of reaction conditions to achieve the desired product yield and purity.

Molecular Structure Analysis

Structure and Data

Inecalcitol has a molecular formula of C_27H_44O_3 and a molecular weight of approximately 416.65 g/mol. Its structure features a steroid backbone typical of vitamin D compounds, with specific modifications that enhance its activity:

  • Steroid Core: The compound maintains the characteristic four-ring structure of steroids.
  • Hydroxyl Groups: Hydroxyl groups are strategically placed to enhance binding to vitamin D receptors.
  • Side Chains: Modifications in the side chains contribute to its unique biological properties.

The three-dimensional structure allows for effective interaction with cellular receptors involved in regulating gene expression related to cell growth and differentiation .

Chemical Reactions Analysis

Reactions and Technical Details

Inecalcitol undergoes several chemical reactions that are crucial for its biological activity:

  1. Binding to Vitamin D Receptor: Inecalcitol binds with high affinity to the vitamin D receptor (VDR), triggering downstream signaling pathways that regulate gene expression.
  2. Metabolism: Once administered, inecalcitol can be metabolized into various hydroxylated forms, which may also exhibit biological activity.
  3. Antitumor Activity: The compound induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators like p21 and p27 .

These reactions highlight the compound's potential as an effective therapeutic agent against tumors.

Mechanism of Action

Process and Data

Inecalcitol exerts its effects primarily through modulation of the vitamin D signaling pathway:

  • Receptor Activation: Upon binding to VDR, inecalcitol activates transcriptional programs that lead to growth inhibition and apoptosis in cancer cells.
  • Gene Regulation: It upregulates genes involved in cell cycle arrest (e.g., p27) while downregulating oncogenes such as cyclin D1, thereby inhibiting cell proliferation.
  • Calcium Homeostasis: Unlike natural vitamin D, inecalcitol has reduced effects on calcium metabolism, minimizing risks associated with hypercalcemia .

This multifaceted mechanism underscores its potential utility in cancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Inecalcitol typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Inecalcitol is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: The compound exhibits specific pKa values that influence its ionization state at physiological pH, affecting its bioavailability and interaction with receptors .

These properties are critical for determining optimal dosing regimens in therapeutic applications.

Applications

Scientific Uses

Inecalcitol has shown promise in various scientific applications:

  1. Cancer Treatment: Its primary application is in oncology, where it is investigated for treating various cancers due to its ability to inhibit tumor growth and induce apoptosis.
  2. Combination Therapy: Inecalcitol is often studied in combination with other chemotherapeutic agents to enhance therapeutic efficacy while mitigating side effects associated with traditional treatments .
  3. Research Tool: Researchers utilize inecalcitol to explore vitamin D signaling pathways, providing insights into cellular mechanisms underlying cancer progression and treatment responses.

The ongoing research into inecalcitol's mechanisms and applications continues to expand its potential uses within medical science.

Introduction to Inecalcitol in Oncological Research

Historical Development and Structural Analog Design

The development of inecalcitol (initially designated TX-522) emerged from systematic structure-activity relationship studies aimed at dissociating the antiproliferative effects of vitamin D analogs from their calcemic activity. First synthesized in 2000 by Hybrigenics Pharmaceuticals, its design incorporated three strategic modifications to the native calcitriol structure: (1) 14-epi configuration (inversion of stereochemistry at C14), (2) 19-nor modification (removal of the C19 exocyclic methylene group), and (3) 23-yne insertion (triple bond between C23-C24 in the side chain) [1] [6]. These alterations collectively enhanced metabolic stability and receptor interaction dynamics.

Table 1: Structural Comparison of Inecalcitol and Calcitriol

Structural FeatureCalcitriol (1,25(OH)₂D₃)Inecalcitol (TX-522)Functional Consequence
C14 ConfigurationNatural (14α)14-epi (14β)Enhanced VDR-coactivator interaction
C19 GroupPresent (CH₂)Absent (19-nor)Reduced calcemic activity
C23-C24 BondSingle bondTriple bondIncreased metabolic stability
Side ChainDiene systemEnyne systemResistance to CYP24A1 degradation

Biochemical studies demonstrated that the 14-epi configuration facilitates stronger VDR-RXR heterodimer binding to vitamin D response elements (VDREs) and promotes more efficient recruitment of transcriptional coactivators, including steroid receptor coactivator-1 (SRC-1), transcriptional intermediary factor 2 (TIF2), and vitamin D receptor-interacting protein 205 (DRIP205) [1] [2]. The 23-yne modification confers resistance to catabolism by 24-hydroxylase (CYP24A1), a key enzyme responsible for vitamin D metabolite inactivation, thereby prolonging its biological activity in target tissues [2]. Pharmacokinetic analyses in murine models revealed a plasma half-life of approximately 18.3 minutes, significantly shorter than calcitriol, which contributes to its reduced hypercalcemic potential despite superior receptor affinity [6] [7].

Rationale for Synthetic Vitamin D Receptor (VDR) Agonists in Cancer Therapy

The biological rationale for developing synthetic VDR agonists like inecalcitol stems from compelling epidemiological evidence linking vitamin D deficiency to increased cancer risk and poor prognosis, combined with extensive preclinical data demonstrating calcitriol's broad-spectrum antitumor properties [4]. Naturally occurring calcitriol regulates multiple anticancer pathways, including cell cycle arrest, apoptosis induction, differentiation promotion, angiogenesis inhibition, and modulation of inflammatory responses. However, its clinical translation has been fundamentally constrained by hypercalcemia, which typically occurs at supraphysiological doses required for meaningful antitumor effects [1] [4]. Inecalcitol addresses this limitation through its optimized therapeutic index, enabling administration at concentrations that achieve potent VDR activation without significant calcium mobilization.

Enhanced Antiproliferative and Pro-Apoptotic Mechanisms

Inecalcitol exhibits substantially greater growth-inhibitory potency than calcitriol across multiple cancer lineages. In squamous cell carcinoma (SCC) models, it demonstrated a 30-fold lower IC₅₀ (0.38 nM vs. 12 nM for calcitriol) in proliferation assays and significantly enhanced suppression of clonogenic survival [2]. The molecular basis for this potency differential includes:

  • Transcriptional Potentiation: Inecalcitol induces 2-3 fold stronger VDR-mediated transactivation of target genes including CYP24A1, p27, and calbindin D9K, while more effectively suppressing oncogenes like amphiregulin, cyclin D1, and p21 [2].
  • Apoptosis Induction: Unlike calcitriol, which primarily induces cell cycle arrest, inecalcitol triggers robust caspase-dependent apoptosis. In SCC cells, it activates caspase-8/10 and caspase-3 pathways while downregulating inhibitors of apoptosis (c-IAP1 and XIAP) [2].
  • Cell Cycle Modulation: Both compounds induce G₀/G₁ arrest, but inecalcitol achieves this at significantly lower concentrations. In androgen-sensitive LNCaP prostate cancer cells, it demonstrated 11-fold greater potency in clonogenic inhibition, correlating with enhanced downregulation of ETS variant 1 (ETV1) and Pim-1 kinase – oncoproteins implicated in prostate carcinogenesis [6] [7].

Table 2: Inecalcitol Antiproliferative Activity Across Cancer Types (In Vitro)

Cancer TypeCell Line/ModelInecalcitol IC₅₀/GI₅₀Potency vs. CalcitriolKey Molecular Targets
Squamous Cell CarcinomaSCC0.38 nM30-fold lower IC₅₀↑Caspase-3/8; ↓cIAP/XIAP
Prostate CancerLNCaPNot reported11-fold lower GI₅₀↓ETV1, ↓Pim-1
Chronic Myeloid LeukemiaK-5625.6 µMNot reportedSynergy with TKIs
Breast CancerMCF7/T47D2.5-63 nM~1000-fold lower IC₅₀VDR-dependent regulation

Tumor-Specific Molecular Targeting

Inecalcitol modulates distinct oncogenic pathways in a tumor-type-specific manner:

  • Prostate Cancer: Causes dose-dependent suppression of ETV1 transcription factor and Pim-1 serine/threonine kinase, both frequently overexpressed in prostate adenocarcinoma and implicated in treatment resistance [6] [7].
  • Breast Cancer: Exhibits preferential activity in estrogen receptor (ER)-positive and VDR-high cell lines, with 1000-fold greater potency than calcitriol. Transcriptomic analysis identified 98 differentially expressed genes post-inecalcitol treatment, 79% of which overlap with calcitriol-regulated genes but show amplified modulation [9].
  • Hematological Malignancies: Induces differentiation of HL-60 leukemia cells at 6-fold lower concentrations than calcitriol, correlating with enhanced CD38 expression in multiple myeloma models – a potential mechanism for enhancing anti-CD38 immunotherapy [3] [5].

Rationale for Combination Therapies

The pleiotropic mechanisms of inecalcitol support its combinatorial use with established anticancer agents:

  • Tyrosine Kinase Inhibitors (TKIs): In CML models, inecalcitol synergizes with imatinib and dasatinib (combination index CI<1), reducing GI₅₀ values to 580 pM and 0.51 pM, respectively – a 560-fold and 870-fold enhancement compared to single-agent TKI activity [5].
  • CDK4/6 Inhibitors: Combined with palbociclib in ER+ breast cancer, inecalcitol enhances G₁/S arrest through superior suppression of phosphorylated retinoblastoma (pRb) and CDK2, with demonstrated tumor growth inhibition in xenograft models [8].
  • Epigenetic Modulators: Ongoing phase II trials in AML combine inecalcitol with decitabine (hypomethylating agent), leveraging complementary effects on differentiation and apoptosis in chemotherapy-ineligible patients (NCT02802267) [1] [3].
  • Endocrine Therapy: Exhibits synergistic growth inhibition (CI=0.24-0.53) with tamoxifen in triple-negative breast cancer, suggesting potential for expanding therapeutic options in this aggressive subtype [9].

Table 3: Key Molecular Targets of Inecalcitol in Cancer Pathways

Target CategorySpecific TargetsBiological ConsequenceTherapeutic Implication
Cell Cycle Regulators↓Cyclin D1, ↑p27, ↓pRb, ↓CDK2G₀/G₁ arrestEnhanced by CDK4/6 inhibitors
Apoptosis Modulators↑Caspase-3/8/10, ↓XIAP, ↓cIAP1Caspase-dependent apoptosisOvercomes apoptotic resistance
Oncogenic Transcription Factors↓ETV1, ↓Pim-1 kinaseSuppression of proliferation driversProstate cancer specificity
Differentiation Markers↑CD38, ↑VDRCellular differentiationImmunotherapy synergy in myeloma
Receptor Signaling↓AmphiregulinGrowth factor signaling inhibitionBroad spectrum activity

The molecular rationale for these combinations stems from inecalcitol's ability to simultaneously engage multiple cancer hallmarks while exhibiting non-overlapping toxicity profiles with companion therapeutics. Its low-calcemic property (480-fold reduced hypercalcemic potential versus calcitriol in murine models) enables sustained administration at biologically active doses without dose-limiting toxicities [6] [7]. This unique pharmacological profile positions inecalcitol as a versatile component in modern combinatorial oncology regimens, particularly for malignancies where vitamin D signaling contributes to disease progression or treatment resistance.

Properties

CAS Number

163217-09-2

Product Name

Inecalcitol

IUPAC Name

(1R,3R)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylhept-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol

Molecular Formula

C26H40O3

Molecular Weight

400.6 g/mol

InChI

InChI=1S/C26H40O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h9-10,18,21-24,27-29H,6-8,11-12,14-17H2,1-4H3/b20-10+/t18-,21-,22-,23-,24-,26-/m1/s1

InChI Key

HHGRMHMXKPQNGF-WNSNRMDMSA-N

SMILES

CC(CC#CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C

Solubility

Soluble in DMSO

Synonyms

(7E)-19-nor-9,10-seco-14bet-cholesta-5,7-dien-23-yne-, 1alpha, 3beta, 25-triol
inecalcitol
TX 522
TX 527
TX-522
TX-527
TX527 cpd

Canonical SMILES

CC(CC#CC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C

Isomeric SMILES

C[C@H](CC#CC(C)(C)O)[C@H]1CC[C@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.